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2-Hexyl-1,3-dioxolane-4-methanol

Flavor Chemistry Sensory Analysis Fragrance Formulation

2-Hexyl-1,3-dioxolane-4-methanol (CAS 1708-35-6), also known as Heptanal 1,2-glyceryl acetal or FEMA 2542, is a cyclic acetal belonging to the 1,3-dioxolane class. It is formed by the acid-catalyzed condensation of heptanal (aldehyde C-7) with glycerol, resulting in a five-membered dioxolane ring bearing a primary alcohol (-CH₂OH) substituent.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 1708-35-6
Cat. No. B3367270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexyl-1,3-dioxolane-4-methanol
CAS1708-35-6
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCCCCCCC1OCC(O1)CO
InChIInChI=1S/C10H20O3/c1-2-3-4-5-6-10-12-8-9(7-11)13-10/h9-11H,2-8H2,1H3
InChIKeyTYRXGKKCQUIWGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in organic solvents, oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexyl-1,3-dioxolane-4-methanol (CAS 1708-35-6): Procurement-Ready Chemical Identity and Class Overview


2-Hexyl-1,3-dioxolane-4-methanol (CAS 1708-35-6), also known as Heptanal 1,2-glyceryl acetal or FEMA 2542, is a cyclic acetal belonging to the 1,3-dioxolane class . It is formed by the acid-catalyzed condensation of heptanal (aldehyde C-7) with glycerol, resulting in a five-membered dioxolane ring bearing a primary alcohol (-CH₂OH) substituent . The compound is a colorless viscous liquid with a molecular formula of C₁₀H₂₀O₃ and a molecular weight of 188.26 g/mol . It is primarily employed as a flavor and fragrance ingredient, valued for its mild, mushroom-like, sweet, earthy, and fungal organoleptic profile, and is classified as Generally Recognized As Safe (GRAS) by FEMA for food use .

Why Heptanal Glyceryl Acetal Cannot Be Simply Substituted with Parent Aldehydes or Other Acetals: A Procurement Risk Overview


Substituting heptanal glyceryl acetal with its parent aldehyde (heptanal, FEMA 2540), a simpler dimethyl acetal (FEMA 2541), or the natural mushroom alcohol 1-octen-3-ol (FEMA 2805) introduces quantifiable divergences in odor character, physical properties, usage limits, and stability that directly impact formulation reproducibility and regulatory compliance . The dioxolane ring and pendant primary alcohol of the glyceryl acetal confer lower volatility (boiling point 80 °C at 0.2 Torr vs. heptanal's 152.8 °C at 760 mmHg, reflecting different vapor pressure profiles), distinct water solubility (estimated 1540 mg/L vs. heptanal's 1250 mg/L), and a fundamentally different organoleptic topology—mushroom-earthy-sweet versus heptanal's pungent-fruity-fatty profile . Furthermore, the acetal moiety provides acid-labile prodrug-like stability characteristics that free aldehydes lack, affecting shelf-life and formulation design . These multi-parameter differences make one-to-one molar replacement infeasible without reformulation.

Quantitative Differentiation Evidence for 2-Hexyl-1,3-dioxolane-4-methanol (1708-35-6) Against Key Analogs


Odor Profile Differentiation: Mushroom-Earthy vs. Pungent-Fruity Character vs. Heptanal and Heptanal Dimethyl Acetal

When evaluated at 100.00% concentration, 2-hexyl-1,3-dioxolane-4-methanol exhibits an odor described as 'earthy, fungal, mossy, green, sweet' . In contrast, its parent aldehyde, heptanal (FEMA 2540), is characterized by a 'penetrating fruity odor' and 'fresh, fatty, herbal' notes, lacking the mushroom and sweet-earthy dimensions . Heptanal dimethyl acetal (FEMA 2541) presents a 'dirty green with waxy and fatty nuances' and a 'pleasant odor reminiscent of walnut and cognac,' further deviating from the mushroom target profile . This qualitative differentiation is fundamental to flavor creation where a specific 'champignon' character is required; neither the aldehyde nor the dimethyl acetal can replicate it.

Flavor Chemistry Sensory Analysis Fragrance Formulation

FEMA GRAS Usage Level Differentiation: Higher Permitted Maximum Levels in Condiments and Baked Goods vs. Heptanal

Under FEMA GRAS guidelines, 2-hexyl-1,3-dioxolane-4-methanol (FEMA 2542) has specified average maximum use levels of 10.0 ppm in baked goods and frozen dairy, 5.0 ppm in nonalcoholic beverages, and 100.0 ppm in condiments/relishes . In comparison, heptanal (FEMA 2540) shows substantially lower maximum levels of 2.6 ppm in baked goods and 4.9 ppm in beverages . For condiments specifically, the glyceryl acetal permits a 100.0 ppm maximum—approximately 38 times the baked goods maximum of heptanal, reflecting the milder sensory impact and broader safety margin of the acetal form .

Food Regulatory Science Flavor Usage Levels FEMA GRAS

Hydrolytic Stability Class Advantage: Dioxolane Acetals vs. Free Aldehydes Under Acidic Conditions

As a cyclic acetal, 2-hexyl-1,3-dioxolane-4-methanol belongs to a compound class that demonstrates quantifiable stability advantages over simple ketals under acidic conditions. Moity et al. (2015) demonstrated that glycerol-based acetals are significantly more stable toward acid-catalyzed hydrolysis than glycerol-based ketals (e.g., solketal), with the 6-member ring dioxane isomer being approximately 8× more stable than the 5-member ring dioxolane isomer at low pH . While this study did not include the specific compound, it establishes that glycerol acetals as a class exhibit intermediate hydrolytic stability—more stable than ketals but less stable than dioxane-type acetals . Free aldehydes like heptanal lack this protective acetal functionality and are susceptible to oxidation and Schiff-base formation under formulation conditions, requiring antioxidant stabilization (e.g., 100 ppm hydroquinone) . This class-level evidence supports the selection of the glyceryl acetal form when formulation pH stability or aldehyde reactivity is a concern.

Formulation Stability Acid-Catalyzed Hydrolysis Cyclic Acetal Chemistry

Physical Property Vector Differentiation: Boiling Point, Density, and Water Solubility vs. Heptanal and Solketal

2-Hexyl-1,3-dioxolane-4-methanol exhibits a boiling point of 80 °C at 0.2 Torr (271.9 °C estimated at 760 mmHg) and a density of 0.988 g/cm³ at 21 °C . In contrast, the parent aldehyde heptanal boils at 152.8 °C at 760 mmHg with a density of 0.817 g/mL, while the structurally related solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) boils at 188-189 °C at 760 mmHg with a density of 1.063 g/mL . The estimated water solubility of the target compound (1540 mg/L at 25 °C) is approximately 1.2× that of heptanal (1250 mg/L), and it is soluble in organic solvents and oils, whereas solketal is fully miscible with water . These differences in volatility, density, and hydrophilicity directly impact downstream processing, solvent selection, and fragrance evaporation profiles.

Physicochemical Characterization Volatility Control Formulation Design

Regulatory Safety Differentiation: JECFA Acceptable Daily Intake (ADI) Status and Purity Specifications

2-Hexyl-1,3-dioxolane-4-methanol (as Heptanal glyceryl acetal, mixed 1,2 and 1,3 acetals) was evaluated by JECFA at its 57th meeting (2001) and assigned an ADI of 'ACCEPTABLE' with 'No safety concern at current levels of intake when used as a flavouring agent' . The commercial product is specified as a mixture of 56-58% dioxolane (CAS 1708-35-6), 37-39% dioxane, and 1-2% unreacted heptanal, with a minimum purity of 95% . The parent aldehyde heptanal was evaluated by JECFA at its 61st meeting (2003) and also received 'No safety concern' status, but its secondary components required specific evaluation . Importantly, the glyceryl acetal has an estimated MSDI (Maximised Survey-derived Daily Intake) of 3.30 μg/capita/day in the EU, providing a quantitative exposure benchmark absent for many comparator compounds .

Food Safety JECFA Evaluation Regulatory Compliance

High-Value Application Scenarios for 2-Hexyl-1,3-dioxolane-4-methanol (1708-35-6) Based on Demonstrated Differentiation


Mushroom and Earthy Flavor Creation for Savory Food Products

The unique mushroom (champignon), earthy, fungal, and sweet odor profile of 2-hexyl-1,3-dioxolane-4-methanol, combined with its FEMA GRAS maximum level of 100 ppm in condiments , makes it the preferred choice for creating savory mushroom flavor bases, soup and sauce seasonings, and processed meat flavorings where heptanal's fruity-fatty profile or 1-octen-3-ol's more herbaceous character would yield off-target sensory results. The 100 ppm condiment maximum is approximately 38× the baked goods maximum for heptanal, providing exceptional dosing latitude in high-flavor-impact applications .

Fragrance Formulations Requiring Mild, Diffusive Mushroom-Earthy Base Notes

With a recommended fragrance concentrate usage level up to 2.0000% , 2-hexyl-1,3-dioxolane-4-methanol is suitable for fine fragrance and personal care products where a mild, diffusive mushroom-earthy character is desired. Unlike heptanal, which requires stabilization with antioxidants due to aldehyde oxidation sensitivity , the acetal-protected form offers improved shelf stability in complex fragrance matrices, particularly those with slightly acidic pH profiles .

Beverage and Dairy Flavoring Where Water Solubility Balance Matters

The estimated water solubility of 1540 mg/L at 25 °C for 2-hexyl-1,3-dioxolane-4-methanol , approximately 1.2× higher than heptanal (1250 mg/L) , combined with FEMA maximum levels of 5.0 ppm in nonalcoholic beverages and 10.0 ppm in frozen dairy , supports its preferential selection for aqueous-based flavor delivery systems. The enhanced solubility facilitates more uniform dispersion in beverage and dairy emulsions compared to the more hydrophobic heptanal or the water-insoluble heptanal dimethyl acetal .

Academic and Industrial Research on Chemodegradable Surfactant Intermediates

As a 2-alkyl-4-hydroxymethyl-1,3-dioxolane, this compound serves as a key hydrophobic intermediate in the synthesis of ethoxylated non-ionic and anionic surfactants bearing acid-labile 1,3-dioxolane rings . The primary alcohol group enables further functionalization (ethoxylation, sulfation, quaternization) to produce chemodegradable surfactants whose critical micelle concentrations (CMCs) are 'much smaller than that of sodium dodecanoate' . This research application leverages the compound's bifunctional nature (cyclic acetal plus pendant alcohol) that simpler aldehydes, ketals, or dimethyl acetals cannot provide .

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